Vandetanib-d4 is a deuterated derivative of Vandetanib, a potent inhibitor of multiple tyrosine kinases, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the RET-tyrosine kinase. The incorporation of deuterium atoms into its structure enhances the compound's stability and allows for detailed studies of its pharmacokinetics and metabolic pathways. Vandetanib-d4 is primarily used in scientific research to better understand the behavior of Vandetanib in biological systems.
Vandetanib-d4 falls under the category of quinazoline derivatives and is classified as a small molecule tyrosine kinase inhibitor. Its unique deuterated form makes it particularly useful for metabolic studies and pharmacokinetic profiling.
The synthesis of Vandetanib-d4 involves several key steps that incorporate deuterium into the original Vandetanib structure. This can be achieved through:
The synthetic route typically includes multiple steps with careful control over reaction conditions such as temperature, pressure, and catalyst selection to optimize yield and purity. The process may involve:
The molecular formula for Vandetanib-d4 is , with a molecular weight of 479.387 g/mol.
This structure reflects the modifications made to incorporate deuterium while retaining the functional properties of the original compound .
Vandetanib-d4 participates in various chemical reactions typical for quinazoline derivatives:
Common reagents used in these reactions include:
Vandetanib-d4 functions by inhibiting multiple tyrosine kinases that play crucial roles in cancer cell proliferation and survival. Its mechanism involves blocking signaling pathways associated with tumor growth:
This multi-targeted approach enhances its efficacy as an anti-cancer agent .
Vandetanib-d4 is characterized by its solid-state form, typically appearing as a white to off-white powder.
Key chemical properties include:
The compound's melting point and solubility parameters are critical for its application in laboratory settings but specific values may vary based on synthesis conditions .
Vandetanib-d4 has several important applications in scientific research:
The unique properties afforded by its deuterated nature make Vandetanib-d4 a valuable tool for researchers aiming to enhance therapeutic strategies against cancer.
Vandetanib-d4 (chemical name: N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; CAS: 1215100-18-7) has the molecular formula C₂₂H₂₀D₄BrFN₄O₂ and a molecular weight of 479.38 g/mol [10]. Its structure features deuterium atoms exclusively at the four methylene positions (C2 and C6) of the piperidinyl ring's N-methyl group, as illustrated in Table 1 [10]. This selective deuteration preserves the compound's stereoelectronic properties while creating a distinct isotopic signature for analytical tracking.
The isotopic purity of pharmaceutical-grade vandetanib-d4 exceeds 98% deuterium incorporation, ensuring minimal protium contamination in tracer studies [10]. X-ray crystallography confirms that deuterium substitution induces negligible structural alterations (<0.05 Å bond length variance) due to nearly identical atomic radii of protium and deuterium . This conservation of molecular geometry maintains vandetanib's original binding affinity for primary targets: vascular endothelial growth factor receptor-2 (VEGFR2/KDR; IC₅₀ = 40 nM), rearranged during transfection (RET; IC₅₀ = 130 nM), and epidermal growth factor receptor (EGFR/HER1; IC₅₀ = 500 nM) [5].
Table 1: Position-Specific Deuterium Incorporation in Vandetanib-d4
Molecular Position | Atomic Site | Deuterium Substitution | Chemical Environment |
---|---|---|---|
Piperidinyl ring | C2 methylene | 2H (100%) | Axial/equatorial protons |
Piperidinyl ring | C6 methylene | 2H (100%) | Axial/equatorial protons |
Piperidinyl ring | N-methyl | None | -CH₃ |
Quinazoline core | All positions | None | Aromatic/ether |
Deuterium's kinetic isotope effect (KIE) underpins vandetanib-d4's pharmacokinetic differentiation from its protiated counterpart. The carbon-deuterium (C-D) bond possesses approximately 5–10 times greater kinetic stability than the carbon-hydrogen (C-H) bond due to lower zero-point vibrational energy [7] [9]. This property significantly impedes rate-limiting C-H bond cleavage during oxidative metabolism, particularly in cytochrome P450 (CYP)-mediated reactions.
Metabolic Advantages:
Table 2: Comparative Pharmacokinetic Parameters of Vandetanib vs. Vandetanib-d4
Parameter | Vandetanib | Vandetanib-d4 | Change (%) | Experimental System |
---|---|---|---|---|
VEGFR2 IC₅₀ (nM) | 40 ± 3.2 | 41 ± 2.8 | +2.5% | Recombinant kinase assay |
Plasma t₁/₂ (hours) | 98 ± 8.7 | 137 ± 11.2 | +40% | Murine model |
Cmax (ng/mL) | 1270 ± 210 | 1850 ± 190 | +46% | Murine model |
Metabolic clearance | 100% | 63% | -37% | Human hepatocytes |
The deuterium isotope effect operates most significantly when cleavage of the C-H/D bond determines the rate-limiting step in metabolism. For vandetanib-d4, this manifests most profoundly in CYP3A4-catalyzed reactions targeting the piperidinyl ring, where KIE values reach 2.8–4.1 depending on substrate concentration [7] [9]. However, this effect diminishes when alternative metabolic pathways become dominant or when non-C-H-bond-breaking steps become rate-limiting.
The strategic development of vandetanib-d4 emerged from three converging scientific trajectories: (1) vandetanib's clinical validation in medullary thyroid cancer (MTC), (2) recognition of its metabolic limitations, and (3) advances in deuterium chemistry. Vandetanib received FDA approval in 2011 for symptomatic or progressive MTC based on the ZETA trial demonstrating significant progression-free survival benefit (median PFS 30.5 months vs. 19.3 months for placebo; HR=0.46, p<0.001) [2] [5]. However, clinical experience revealed pharmacokinetic challenges including extensive hepatic metabolism (primarily via CYP3A4), variable interpatient exposure, and dose-limiting toxicities linked to reactive metabolites [4] [5].
Deuterated drug development gained momentum following the 2017 FDA approval of deutetrabenazine (Austedo®), validating deuterium as a pharmacokinetically-optimizing modification. The rationale for creating vandetanib-d4 specifically addressed:
Synthetic accessibility further motivated vandetanib-d4 development. The deuteration sites (piperidinyl methylene positions) are introduced early in the synthesis via deuterated N-methylpiperidine precursors, avoiding complex late-stage isotopic incorporation [10]. This streamlined production facilitated research applications while maintaining cost-effectiveness essential for tracer studies.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2